molecular formula C8H9FN2O2S B1447993 3-Fluoro-N-methanesulfonylbenzenecarboximidamide CAS No. 1820590-21-3

3-Fluoro-N-methanesulfonylbenzenecarboximidamide

Cat. No.: B1447993
CAS No.: 1820590-21-3
M. Wt: 216.23 g/mol
InChI Key: ZZBQGQDFHHOKRT-UHFFFAOYSA-N
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Description

3-Fluoro-N-methanesulfonylbenzenecarboximidamide is a chemical compound with the molecular formula C8H9FN2O2S .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11). The compound has a molecular weight of 216.24 .

Scientific Research Applications

Synthesis and Chemical Reactions

A new synthetic protocol for the preparation of α-fluoro(disulfonyl)methane and its analogues highlights the utility of α-fluoro(bisphenylsulfonyl)methane (FBSM) as a versatile synthon in the preparation of various fluoromethylated organic molecules through a C–S bond-forming strategy. This approach is celebrated for its efficiency and selectivity across various substrates, underscoring the importance of fluorine-containing compounds in organic synthesis (Prakash et al., 2010).

Catalytic Asymmetry and Stereoselectivity

The first chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium has been reported, enabling metal-free access to sulfone and fluorine-incorporating compounds with high stereoselectivities. This method is significant for creating biorelevant molecules featuring contiguous quaternary stereocenters, illustrating the potential of fluorine derivatives in advanced synthetic applications (Bhosale et al., 2022).

Environmental and Analytical Applications

In environmental science, the development of a micro gas analysis system (μGAS) for continuous or near-real-time measurement of methanethiol, a compound significantly more odorous than NH3, leverages a novel micro-photomultiplier tube device. This system employs 4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (DBD-F) for fluorescence detection, demonstrating the applicability of fluorine derivatives in environmental monitoring and analysis (Toda et al., 2014).

Fluorination Techniques and Material Science

Direct fluorination techniques, particularly for materials used in lithium batteries, have seen advancements with compounds such as trifluoromethanesulfonyl fluoride. This compound is synthesized through the reaction of methanesulfonyl fluoride with elemental fluorine, showcasing the critical role of fluorinated molecules in developing materials for energy storage solutions (Kobayashi et al., 2003).

Fluorinated Compounds in Organic Synthesis

The development of nucleophilic fluoroalkylation methodologies for the preparation of alpha-functionalized mono- and difluoro(phenylsulfonyl)methanes illustrates the importance of fluorinated compounds in organic synthesis. These methodologies facilitate the efficient synthesis of alpha,alpha-difluoro-beta-ketosulfones, among other compounds, highlighting the versatility and utility of fluorine-containing reagents in creating complex molecular architectures (Ni et al., 2009).

Safety and Hazards

The safety data sheet for 3-Fluoro-N-methanesulfonylbenzenecarboximidamide indicates that it is a combustible liquid and harmful if swallowed. It can also cause serious eye damage .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

3-Fluoro-N-methanesulfonylbenzenecarboximidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interactions are primarily characterized by its ability to form hydrogen bonds and engage in electrostatic interactions with target molecules. For instance, it may interact with enzymes involved in metabolic pathways, influencing their activity and stability .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, the compound may activate or inhibit specific signaling pathways, leading to changes in cellular responses and metabolic activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, the compound may induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular functions. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to changes in cellular metabolism and overall biochemical balance .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can affect its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context .

Properties

IUPAC Name

3-fluoro-N'-methylsulfonylbenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2S/c1-14(12,13)11-8(10)6-3-2-4-7(9)5-6/h2-5H,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZBQGQDFHHOKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N=C(C1=CC(=CC=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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